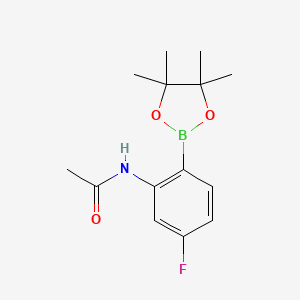

![molecular formula C7H4BrNO B1441935 4-Bromobenzo[D]isoxazol CAS No. 1126848-34-7](/img/structure/B1441935.png)

4-Bromobenzo[D]isoxazol

Übersicht

Beschreibung

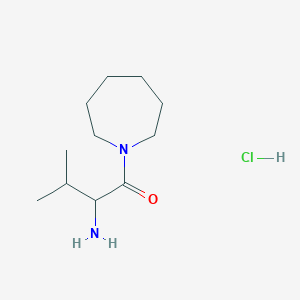

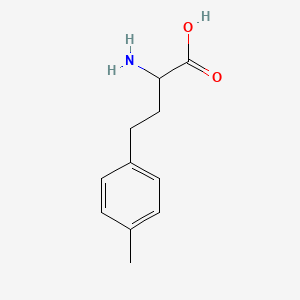

4-Bromobenzo[D]isoxazole is a chemical compound with the CAS Number: 1126848-34-7. It has a molecular weight of 198.02 and its linear formula is C7H4BrNO . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

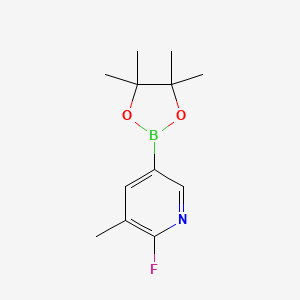

The linear formula of 4-Bromobenzo[D]isoxazole is C7H4BrNO . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

4-Bromobenzo[D]isoxazole is a solid substance. It is stored in dry conditions at 2-8°C . The molecular weight of the compound is 198.02 .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Medizinische Chemie

4-Bromobenzo[D]isoxazol dient als wichtiges Gerüst in der Arzneimittelforschung, da es strukturelle Ähnlichkeiten zu natürlich vorkommenden Molekülen aufweist. Seine Integration in Arzneimittelkandidaten kann die Bindungsaffinität und Spezifität gegenüber biologischen Zielstrukturen verbessern. So wurden beispielsweise Derivate dieser Verbindung auf ihr Potenzial als Antikrebsmittel untersucht, wobei ihre Fähigkeit zur Interferenz mit Zellproliferationswegen genutzt wird .

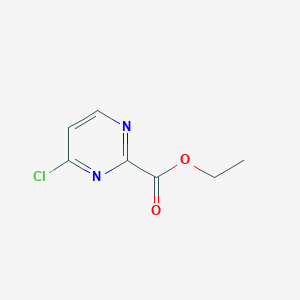

Metallfreie Syntheserouten

Die Verbindung wird in metallfreien Syntheserouten zur Herstellung von Isoxazolderivaten verwendet. Dieser Ansatz ist umweltfreundlich und vermeidet die Verwendung von Schwermetallen, die giftig und teuer sein können. Techniken wie Festphasensynthese, Mikrowellen-gestützte und Ultraschallmethoden werden zur Synthese von Isoxazolen mit signifikantem biologischen Interesse eingesetzt .

Nanokatalyse

Im Bereich der Nanokatalyse werden 4-Bromobenzo[D]isoxazolderivate auf ihre katalytischen Eigenschaften untersucht. Sie können als Zwischenprodukte bei der Synthese von Nanomaterialien dienen, die als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden, wodurch Reaktionsgeschwindigkeiten und Selektivität möglicherweise verbessert werden .

Sensoranwendungen

Diese Verbindung ist auch entscheidend für die Entwicklung von chemischen Sensoren. Durch die Modifizierung der elektronischen Eigenschaften des Isoxazolrings können Forscher Sensoren entwickeln, die hochspezifisch und selektiv für die Erkennung bestimmter Substanzen oder Umweltbedingungen sind .

Antimikrobielle und antibakterielle Aktivität

Isoxazolderivate, einschließlich derer, die von this compound abgeleitet sind, zeigen antimikrobielle und antibakterielle Aktivitäten. Sie werden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme und andere Mikroorganismen untersucht, was im Kampf gegen Antibiotikaresistenzen von entscheidender Bedeutung ist .

Synthese von kondensierten Isoxazolen

Kondensierte Isoxazole, die aus this compound synthetisiert werden können, haben sich in der Pharmakologie als nützlich erwiesen. Sie zeigen eine Reihe von biologischen Aktivitäten, darunter Antikrebs-, Antimikroben-, Antioxidations-, Antihypertensiv-, Antientzündungs- und Analgetika-Aktivitäten. Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer therapeutischer Medikamente .

Safety and Hazards

4-Bromobenzo[D]isoxazole is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a significant moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future direction in this field is likely to focus on the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .

Wirkmechanismus

Target of Action

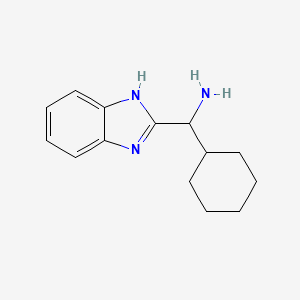

4-Bromobenzo[D]isoxazole is a heterocyclic compound that has been studied for its potential biological activities . .

Mode of Action

For instance, some isoxazole derivatives have been reported to exhibit their effects through the (3 + 2) cycloaddition reaction .

Biochemical Pathways

For instance, some isoxazole derivatives have been synthesized and evaluated for their in vitro antitubercular activity against MTB H 37 Rv strain .

Pharmacokinetics

In silico predictions have indicated that isoxazole derivatives possess good drug-likeness and pharmacokinetic profile .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

It is known that the synthesis of isoxazole derivatives can be influenced by various factors, including the choice of catalysts and the reaction conditions .

Biochemische Analyse

Biochemical Properties

4-Bromobenzo[D]isoxazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is due to the binding of 4-Bromobenzo[D]isoxazole to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, 4-Bromobenzo[D]isoxazole has been found to interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of 4-Bromobenzo[D]isoxazole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromobenzo[D]isoxazole has been shown to induce apoptosis by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes like Bcl-2 . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 4-Bromobenzo[D]isoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of 4-Bromobenzo[D]isoxazole to COX enzymes results in enzyme inhibition, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The effects of 4-Bromobenzo[D]isoxazole change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro studies, the long-term effects of 4-Bromobenzo[D]isoxazole on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has been observed to maintain its activity over extended periods, although its effects may diminish with time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 4-Bromobenzo[D]isoxazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites .

Metabolic Pathways

4-Bromobenzo[D]isoxazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, 4-Bromobenzo[D]isoxazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 4-Bromobenzo[D]isoxazole within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-Bromobenzo[D]isoxazole is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. For example, the presence of a nuclear localization signal can direct 4-Bromobenzo[D]isoxazole to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, its accumulation in mitochondria can affect mitochondrial function and induce apoptosis .

Eigenschaften

IUPAC Name |

4-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPERWOJBMXTKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NO2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716994 | |

| Record name | 4-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126848-34-7 | |

| Record name | 4-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)

![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)